![molecular formula C23H15N3O B14443301 N-(Benzo[a]phenazin-1-yl)benzamide CAS No. 73166-78-6](/img/structure/B14443301.png)
N-(Benzo[a]phenazin-1-yl)benzamide
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Overview
Description
N-(Benzo[a]phenazin-1-yl)benzamide is a chemical compound that belongs to the class of phenazines. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The structure of this compound consists of a benzo[a]phenazine core linked to a benzamide group, making it a unique and potentially valuable compound in various scientific fields.
Preparation Methods
The synthesis of N-(Benzo[a]phenazin-1-yl)benzamide can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzene with aromatic aldehydes, followed by cyclization and subsequent amidation . Another method includes the oxidative cyclization of diphenylamines, which can be catalyzed by palladium or other transition metals . Industrial production methods often utilize multicomponent reactions and high-throughput screening to optimize yields and reaction conditions .
Chemical Reactions Analysis
N-(Benzo[a]phenazin-1-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(Benzo[a]phenazin-1-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(Benzo[a]phenazin-1-yl)benzamide involves its interaction with cellular targets and pathways. It is known to generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress and cell death in microbial and cancer cells . The compound also interacts with DNA and proteins, disrupting their normal functions and leading to cytotoxic effects .
Comparison with Similar Compounds
N-(Benzo[a]phenazin-1-yl)benzamide can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Benzimidazole derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities, including anticancer and antimicrobial properties.
This compound stands out due to its unique combination of a benzo[a]phenazine core and a benzamide group, which imparts distinct chemical and biological properties.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(Benzo[a]phenazin-1-yl)benzamide, and how do reaction conditions influence yield and selectivity?
- Methodology: Synthesis typically involves coupling benzo[a]phenazine derivatives with activated benzamide precursors. Key steps include optimizing catalysts (e.g., Pd/C for hydrogenation), solvents (e.g., dichloromethane or methanol), and temperature (room temp to reflux). For example, pyridine is often used as a base in reflux conditions to facilitate amide bond formation . Substrate scope studies reveal that electron-donating groups on the benzamide ring (e.g., methyl, methoxy) enhance yields (84–92%), while bulky substituents (e.g., benzyl) may hinder reactivity .
Q. How can researchers characterize the purity and structural integrity of This compound?
- Methodology: Use a combination of techniques:
- NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.
- Mass spectrometry (EI or ESI) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% is typical for research-grade material) .
- Melting point analysis (e.g., 123–124°C for related benzamides) to verify crystallinity .
Advanced Research Questions
Q. What mechanistic insights explain the brain-region selectivity of This compound analogs as HDAC inhibitors?
- Methodology: Comparative studies using chromatin immunoprecipitation (ChIP) can map histone acetylation patterns (e.g., Ac-H3) across brain regions. For example, HDAC inhibitors like MS-275 show frontal cortex selectivity due to differential blood-brain barrier permeability and HDAC isoform expression . Dose-response experiments (e.g., 15–120 µmol/kg in mice) reveal region-specific potency differences .
Q. How does aggregation-induced emission enhancement (AIEE) in This compound derivatives correlate with excited-state intramolecular proton transfer (ESIPT)?
- Methodology:
- Femtosecond transient absorption spectroscopy to track ESIPT dynamics in solution vs. aggregated states.
- Viscochromism experiments to assess rotational restriction in aggregates.
- Computational modeling (e.g., linear coupling model) to quantify energy barriers for proton transfer .
Q. What structure-activity relationships (SARs) govern the antimicrobial biofilm activity of This compound analogs?
- Methodology:
- In vitro biofilm assays (e.g., Candida albicans models) to quantify minimum biofilm inhibitory concentrations (MBIC).
- Substituent variation (e.g., fluoro, chloro, or alkyl groups) on the benzamide ring to assess potency.
- Comparative studies with control compounds (e.g., sulpiride) to isolate HDAC-independent effects .
Q. How can researchers resolve contradictory data on the photostability of This compound under varying UV exposure conditions?
- Methodology:
- UV/Vis spectroscopy to monitor degradation kinetics (λmax ~270–300 nm).
- LC-MS to identify photodegradation byproducts (e.g., hydroxylated or cleaved derivatives).
- Controlled studies under inert (N₂) vs. aerobic conditions to isolate oxidation pathways .
Q. Experimental Design & Data Analysis
Q. What strategies minimize side reactions (e.g., dibenzoylation) during This compound synthesis?
- Methodology:
- Stepwise addition of benzoyl chloride in alkaline conditions (e.g., NaHCO₃) to favor mono-acylation.
- Selective crystallization in concentrated ammonia to isolate the target compound from byproducts .
Q. How to design a kinetic study to evaluate the HDAC inhibition kinetics of This compound?
- Methodology:
- Fluorometric assays (e.g., using acetylated lysine substrates) to measure IC₅₀ values.
- Time-resolved enzymatic activity measurements to determine kcat/KM ratios.
- Competitive inhibition studies with SAHA (vorinostat) as a reference .
Q. What computational tools predict the solubility and bioavailability of This compound derivatives?
- Methodology:
- Molecular dynamics simulations (e.g., using AMBER or GROMACS) to estimate logP and aqueous solubility.
- ADMET prediction software (e.g., SwissADME) to assess blood-brain barrier penetration and CYP450 interactions .
Q. How to validate the anti-proliferative effects of This compound in cancer cell lines while controlling for off-target HDAC effects?
Properties
CAS No. |
73166-78-6 |
---|---|
Molecular Formula |
C23H15N3O |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-benzo[a]phenazin-1-ylbenzamide |
InChI |
InChI=1S/C23H15N3O/c27-23(16-7-2-1-3-8-16)26-19-12-6-9-15-13-14-20-22(21(15)19)25-18-11-5-4-10-17(18)24-20/h1-14H,(H,26,27) |
InChI Key |
MWRGTYFLOJILGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C4=NC5=CC=CC=C5N=C4C=C3 |
Origin of Product |
United States |
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